molecular formula C20H25N3O3S B5230694 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol

1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol

Cat. No. B5230694
M. Wt: 387.5 g/mol
InChI Key: CQNYFFAEODLYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol involves its binding to beta-adrenergic receptors. This binding inhibits the action of catecholamines, which are responsible for regulating heart rate and blood pressure. By blocking the beta-adrenergic receptors, this compound reduces the workload of the heart and lowers blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a reduction in heart rate and blood pressure. This compound also has anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol in lab experiments include its well-established mechanism of action and its potential therapeutic applications. However, the limitations of using this compound include its relatively low potency and the need for further research to establish its safety and efficacy.

Future Directions

There are several future directions for research on 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cardiovascular diseases and cancer. Another direction is to explore its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to establish the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol involves a multi-step process. The starting material is 9H-carbazole, which is converted into 9-bromo-9H-carbazole. This compound is then reacted with 1-(4-methylsulfonylphenyl)piperazine to form 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]prop-2-en-1-one. Finally, this compound is reduced to this compound.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol has been studied for its potential therapeutic applications in various fields of medicine. In particular, it has been investigated as a potential treatment for cardiovascular diseases, such as hypertension and heart failure. This compound has also been studied for its potential use in the treatment of cancer and neurological disorders.

properties

IUPAC Name

1-carbazol-9-yl-3-(4-methylsulfonylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-27(25,26)22-12-10-21(11-13-22)14-16(24)15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-9,16,24H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNYFFAEODLYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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